N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c27-20(21-24-17-11-5-6-12-19(17)29-21)23-13-18-15-9-3-4-10-16(15)22(28)26(25-18)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYTTUMRYWKSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide is a novel compound with a complex structure that suggests potential pharmacological applications. This article aims to explore its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Structural Characteristics
The compound features a unique combination of a cyclopentyl moiety, a phthalazine derivative, and a benzo[d]thiazole structure. This structural diversity may enhance its interaction with various biological targets, potentially leading to significant therapeutic benefits.
Biological Activity Overview
Research into similar compounds indicates that derivatives containing phthalazine and thiazole rings often exhibit notable biological activities. The following sections summarize key findings related to the biological effects of this compound.
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Fluoro-phthalazine | Fluorine substitution on phthalazine | Antimicrobial |
| 5-(4-Chlorophenyl)-triazolidine | Triazolidine core | Anticancer |
| 4-Oxo-phthalazine derivatives | Various substitutions on phthalazine | Antiviral |
The unique combination of the cyclopentane moiety and the triazole structure in this compound suggests it may exhibit distinct antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including E. coli and C. albicans, with minimum inhibitory concentration (MIC) values ranging from 15.6 to 125 µg/mL in some studies .
Anticancer Activity
Phthalazine derivatives have been reported to possess anticancer properties. For example, research indicates that certain phthalazine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer-related enzymes or receptors remain to be fully elucidated but warrant further investigation due to the structural analogies with known anticancer agents .
Enzyme Inhibition
One of the promising aspects of this compound is its potential as an enzyme inhibitor. For instance, compounds that contain thiazole rings have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's . The AChE inhibitory activity of similar compounds has shown IC50 values as low as 2.7 µM . This suggests that this compound could also exhibit similar enzymatic effects.
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various thiazole-containing compounds and evaluated their biological activities through in vitro assays. Compounds were found to exhibit moderate antibacterial activity with MIC values ranging from 0.23 to 0.94 mg/mL .
- Molecular Docking Studies : Computational studies have been employed to predict binding interactions between synthesized compounds and target enzymes like AChE. These studies indicated favorable binding affinities, supporting the potential efficacy of these compounds in therapeutic contexts .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
The following analysis compares the target compound with structurally similar derivatives reported in the literature, focusing on molecular properties, synthetic routes, and functional implications.
Structural Analogues with Phthalazinone Cores
Compound A22 (4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one):
- Molecular Formula : C₂₇H₂₉F₃N₄O₂
- Molecular Weight : 499.23226
- Key Features: Incorporates a difluorocyclohexane-carbonyl-piperazinyl group and a fluorobenzyl substituent. The fluorine atoms enhance metabolic stability and membrane permeability compared to non-fluorinated analogs. Its larger molecular weight (vs. the target compound’s estimated ~420–450 range) may limit bioavailability .
Compound B2 (2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide):
- Molecular Formula : C₁₉H₁₉FN₄O₂
- Molecular Weight : 355.15720
- Key Features: A hydrazide-linked derivative with a smaller molecular weight, suggesting higher solubility but reduced lipophilicity.
Structural Comparison :
| Feature | Target Compound | A22 | B2 |
|---|---|---|---|
| Core Structure | Phthalazinone + benzothiazole | Phthalazinone + piperazine | Phthalazinone + hydrazide |
| Substituent | 3-Cyclopentyl, benzothiazole | Difluorocyclohexane, fluoro | Fluorobenzyl, propyl |
| Molecular Weight (Da) | ~420–450 (estimated) | 499.23 | 355.16 |
| Functional Group | Carboxamide | Carbonyl-piperazine | Hydrazide |
The cyclopentyl group in the target compound likely enhances lipophilicity compared to A22’s fluorinated cyclohexane or B2’s linear alkyl chain, which could improve membrane penetration but reduce aqueous solubility .
Benzo[d]thiazole Derivatives
Compound 2j (2-(Benzo[d]thiazol-2-ylthio)-N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)benzyl]acetamide):
- Yield : 84%
- Melting Point : 201–202°C
- Key Features: A sulfur-linked benzothiazole derivative with a methyl-phthalazinone group.
Compound 2k (2-(Benzo[d]thiazol-2-ylthio)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethan-1-one):
- Yield : 74%
- Melting Point : 162–163°C
- Key Features: A piperazine-linked derivative with a phenyl-phthalazinone group. The piperazine spacer may improve solubility but introduce conformational flexibility, unlike the rigid methylene bridge in the target compound .
Functional Comparison :
| Property | Target Compound | 2j | 2k |
|---|---|---|---|
| Linkage Type | Methylene-carboxamide | Thioether-acetamide | Piperazine-carbonyl |
| Bioactivity | Unknown (hypothesized enzyme inhibition) | Antimicrobial | Antimicrobial |
| Synthetic Yield | Not reported | 84% | 74% |
| Melting Point | Not reported | 201–202°C | 162–163°C |
Quantum Chemical and Spectroscopic Comparisons
While direct data for the target compound are lacking, analogs such as N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-3,4-dihydro-2H-benzole[1,2]thiazine-3-carboxamide 1,1-dioxide () highlight the importance of computational modeling in predicting properties like dipole moments and frontier molecular orbitals. Such studies suggest that electron-withdrawing groups (e.g., nitro, sulfone) in related compounds reduce HOMO-LUMO gaps, increasing reactivity—a feature that could be extrapolated to the target compound’s benzo[d]thiazole-carboxamide system .
Q & A
Q. 1.1. What are the recommended synthetic routes for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[d]thiazole-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step reactions, including cyclocondensation, amide coupling, and functional group modifications. For example:
- Step 1: Cyclopentyl-substituted phthalazinone intermediates are prepared via cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., refluxing acetic acid) .
- Step 2: The benzothiazole carboxamide moiety is introduced via coupling reactions using carbodiimide-based reagents (e.g., EDCI or DCC) in aprotic solvents like THF or DMF .
- Optimization: Reaction yields improve with precise temperature control (e.g., 60–80°C for coupling steps) and catalyst selection (e.g., DMAP for amide bond formation). Solvent purity and inert atmospheres (N₂/Ar) also minimize side reactions .
Q. 1.2. Which analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, the cyclopentyl group’s protons appear as multiplet signals at δ 1.5–2.5 ppm, while the phthalazinone carbonyl resonates at δ 165–170 ppm .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
- Mass Spectrometry (MS): High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm from theoretical values .
Advanced Research Questions
Q. 2.1. How can computational methods like quantum chemical calculations be integrated into the design and optimization of this compound’s synthesis?
Methodological Answer:
- Reaction Path Search: Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, guiding solvent/catalyst selection. For example, solvation models (e.g., PCM) identify polar aprotic solvents (DMF, THF) as optimal for amide coupling .
- Machine Learning (ML): Training ML models on reaction databases (e.g., Reaxys) predicts optimal conditions (e.g., temperature, stoichiometry) for novel analogs. Feedback loops between experimental yields and computational data refine predictive accuracy .
Q. 2.2. What strategies are effective in resolving contradictions in biological activity data across different assays for this compound?
Methodological Answer:
- Target Validation: Use CRISPR-Cas9 knockout models to confirm on-target effects. For example, if the compound shows inconsistent IC₅₀ values in kinase assays, validate binding to the ATP pocket via X-ray crystallography .
- Assay Standardization: Control for variables like cellular permeability (e.g., via PAMPA assays) and serum protein binding. For instance, discrepancies in cytotoxicity between 2D vs. 3D cell models may arise from diffusion limitations .
- Dose-Response Refinement: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm dose-dependent effects. Molecular docking (AutoDock Vina) can rationalize outliers by identifying off-target interactions .
Q. 2.3. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?
Methodological Answer:
- Scaffold Modification: Introduce electron-withdrawing groups (e.g., -CF₃) to the benzothiazole ring to enhance metabolic stability. For example, fluorination at the 4-position reduces CYP450-mediated oxidation .
- Prodrug Strategies: Synthesize ester or carbamate derivatives of the carboxamide group to improve oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2–3.0) guide prodrug selection .
- Pharmacokinetic Modeling: Use in silico tools (e.g., GastroPlus) to predict absorption/distribution. Validate with in vivo studies (rodent models) measuring Cₘₐₓ and t₁/₂ .
Data Contradiction Analysis
Q. 3.1. How should researchers address conflicting data regarding this compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Profiling: Use shake-flask methods with UV-Vis quantification. For example, measure solubility in DMSO (polar aprotic) vs. ethyl acetate (nonpolar) at 25°C. Contradictions may arise from polymorphic forms; characterize crystallinity via PXRD .
- Co-Solvent Screening: Test binary solvent systems (e.g., DMSO:water gradients) to identify formulations for in vivo studies. Dynamic light scattering (DLS) detects aggregation, which may explain discrepancies .
Experimental Design
Q. 4.1. What in vitro and in vivo models are most suitable for evaluating this compound’s antitumor potential?
Methodological Answer:
- In Vitro: Use patient-derived xenograft (PDX) cells in 3D spheroid assays to mimic tumor microenvironments. Measure apoptosis via flow cytometry (Annexin V/PI staining) .
- In Vivo: Employ xenograft models (e.g., nude mice with HT-29 colon carcinoma) to assess tumor growth inhibition. Dose optimization via MTD studies ensures safety margins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
